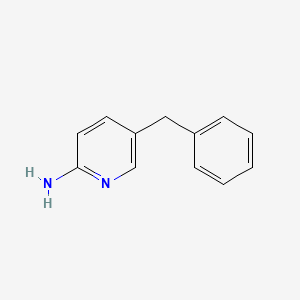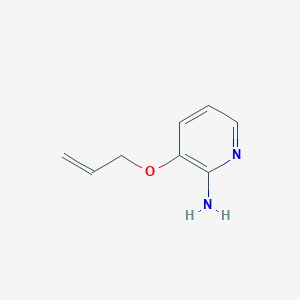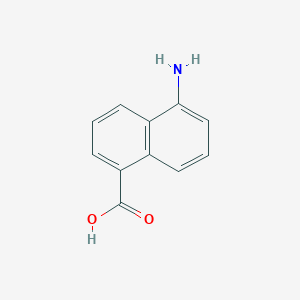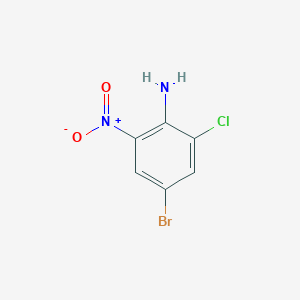
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
概要
説明
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Transformation
- The synthesis and transformation of derivatives related to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid have been explored. For example, Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which were then used for further transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Catalyzed Synthesis for Triazole-based Scaffolds
- The compound has potential in the synthesis of triazole-based scaffolds, as noted by Ferrini et al. (2015). They developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, useful in the preparation of peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Development of Biologically Active Compounds
- A study by Pil'o et al. (2010) focused on developing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds showed potential for various subsequent transformations, which could be relevant in creating new biologically active molecules (Pil'o, Prokopenko, Brovarets, & Drach, 2010).
Antimicrobial and Anticancer Applications
- Research has also extended to the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promise as anticancer and antimicrobial agents. Katariya, Vennapu, and Shah (2021) investigated the structure and efficacy of these compounds, demonstrating their potential in medical applications (Katariya, Vennapu, & Shah, 2021).
Photooxygenation and Macrolide Synthesis
- Oxazoles, including derivatives of this compound, have been used in photooxygenation processes. Wasserman, Gambale, and Pulwer (1981) described their application in the synthesis of macrolides, highlighting the compound's versatility in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic derivatives, such as oxazolines and dihydropyridinones, has also been achieved using this compound. Bacchi et al. (2005) conducted oxidative carbonylation reactions to produce these compounds, demonstrating the chemical's utility in creating diverse heterocyclic structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
特性
IUPAC Name |
5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542034 | |
| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89006-96-2 | |
| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)







![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)



